molecular formula C19H22N2O4 B5319910 N-cyclopentyl-1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide

N-cyclopentyl-1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide

Numéro de catalogue B5319910
Poids moléculaire: 342.4 g/mol
Clé InChI: RYYBMWAMAWNBCF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclopentyl-1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CPI-1189 and is a potent and selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme.

Mécanisme D'action

CPI-1189 is a selective inhibitor of the PDE4 enzyme, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP) in cells. By inhibiting PDE4, CPI-1189 increases the levels of cAMP, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. These pathways play a crucial role in the regulation of inflammatory responses and other cellular processes.
Biochemical and Physiological Effects:
CPI-1189 has been shown to have several biochemical and physiological effects, including anti-inflammatory, bronchodilatory, and immunomodulatory effects. In preclinical studies, CPI-1189 has been shown to reduce inflammation and airway hyperresponsiveness in animal models of asthma and COPD. Additionally, CPI-1189 has been shown to reduce joint inflammation and bone destruction in animal models of rheumatoid arthritis.

Avantages Et Limitations Des Expériences En Laboratoire

One of the primary advantages of CPI-1189 in lab experiments is its selectivity for the PDE4 enzyme. This selectivity allows for more precise targeting of the inflammatory response, reducing the risk of off-target effects. However, one of the limitations of CPI-1189 is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Orientations Futures

There are several potential future directions for research on CPI-1189. One area of research is in the development of more efficient synthesis methods to increase the overall yield of the compound. Additionally, further research is needed to determine the optimal dosages and administration routes for CPI-1189 in various disease models. Finally, there is potential for the development of novel PDE4 inhibitors based on the structure of CPI-1189, which could have improved pharmacokinetic and pharmacodynamic properties.
Conclusion:
In conclusion, CPI-1189 is a promising compound with potential applications in the treatment of inflammatory diseases. Its selectivity for the PDE4 enzyme makes it an attractive target for drug development, and its anti-inflammatory, bronchodilatory, and immunomodulatory effects have been demonstrated in preclinical studies. Further research is needed to optimize the synthesis and dosing of CPI-1189 and to explore its potential in various disease models.

Méthodes De Synthèse

The synthesis of CPI-1189 involves several steps, starting from the reaction of tetrahydrofuran with cyclopentylamine to obtain N-cyclopentyltetrahydrofuran. This intermediate is then reacted with phthalic anhydride to obtain N-cyclopentyl-1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide. The overall yield of this synthesis method is around 25%.

Applications De Recherche Scientifique

CPI-1189 has shown potential applications in various fields of scientific research. One of the primary areas of research is in the treatment of inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis. CPI-1189 has been shown to reduce inflammation by inhibiting the PDE4 enzyme, which plays a crucial role in the regulation of inflammatory responses.

Propriétés

IUPAC Name

N-cyclopentyl-1,3-dioxo-2-(oxolan-2-ylmethyl)isoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c22-17(20-13-4-1-2-5-13)12-7-8-15-16(10-12)19(24)21(18(15)23)11-14-6-3-9-25-14/h7-8,10,13-14H,1-6,9,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYBMWAMAWNBCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.